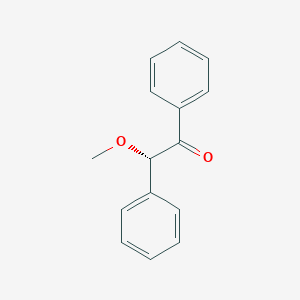
1,1-Dibutyl-2,5-dimethyl-1H-stannole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutyl-2,5-dimethyl-1H-stannole is an organotin compound characterized by its unique stannole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dibutyl-2,5-dimethyl-1H-stannole typically involves the reaction of stannous chloride with butyl lithium and 2,5-dimethyl-1,3-butadiene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibutyl-2,5-dimethyl-1H-stannole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1,1-Dibutyl-2,5-dimethyl-1H-stannole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent.
Medicine: Its derivatives are being studied for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC
Mechanism of Action
The mechanism by which 1,1-dibutyl-2,5-dimethyl-1H-stannole exerts its effects involves interaction with molecular targets such as enzymes and cellular membranes. The stannole ring structure allows it to form stable complexes with various biomolecules, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
- 1,1-Dibutyl-2,5-diphenyl-1H-stannole
- 1,1-Dibutyl-2,5-diethyl-1H-stannole
- 1,1-Dibutyl-2,5-dimethyl-1H-germole
Comparison: 1,1-Dibutyl-2,5-dimethyl-1H-stannole is unique due to its specific stannole ring structure and the presence of butyl and methyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly useful in specialized applications .
Properties
CAS No. |
77214-60-9 |
|---|---|
Molecular Formula |
C14H26Sn |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,1-dibutyl-2,5-dimethylstannole |
InChI |
InChI=1S/C6H8.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h5-6H,1-2H3;2*1,3-4H2,2H3; |
InChI Key |
HFFLEPRMVLDMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(C(=CC=C1C)C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
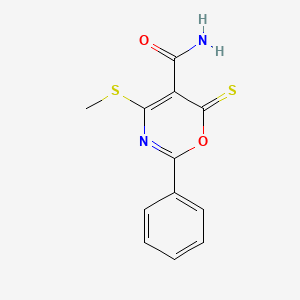
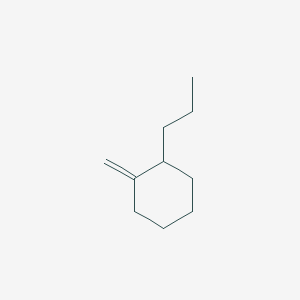
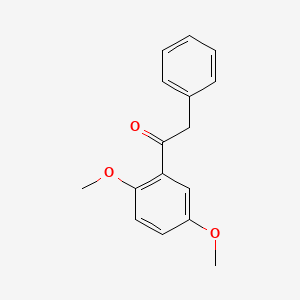


![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
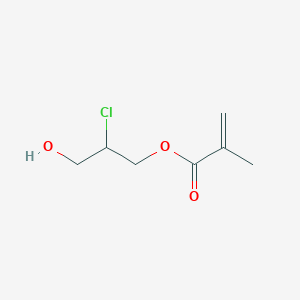
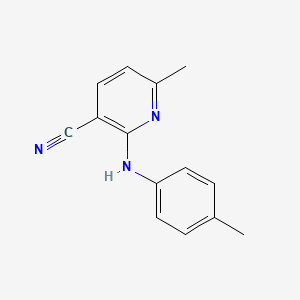
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

